molecular formula C11H8N2OS B13594626 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine

5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine

Cat. No.: B13594626
M. Wt: 216.26 g/mol
InChI Key: VICSBBSWJQHSMX-UHFFFAOYSA-N
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Description

5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine is a compound that belongs to the class of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzo[b]thiophene derivatives with hydroxylamine to form the isoxazole ring . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using eco-friendly and cost-effective routes. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine is unique due to its combined structure of benzo[b]thiophene and isoxazole, which imparts distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in research and industry .

Properties

Molecular Formula

C11H8N2OS

Molecular Weight

216.26 g/mol

IUPAC Name

5-(1-benzothiophen-3-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C11H8N2OS/c12-11-5-9(14-13-11)8-6-15-10-4-2-1-3-7(8)10/h1-6H,(H2,12,13)

InChI Key

VICSBBSWJQHSMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CC(=NO3)N

Origin of Product

United States

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